molecular formula C20H10ClN3O5S B2710316 7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634564-24-2

7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2710316
CAS RN: 634564-24-2
M. Wt: 439.83
InChI Key: WUTIHULTWBMPGK-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H10ClN3O5S and its molecular weight is 439.83. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Acceptors in Heterojunction Devices

  • A study by Raynor et al. (2016) in "RSC Advances" discusses the use of a similar compound as an electron acceptor in bulk-heterojunction devices. The compound, due to its design incorporating numerous lipophilic chains, showed excellent solubility and thermal stability, leading to a high open-circuit voltage in solution-processable devices (Raynor et al., 2016).

Antimicrobial Activity

  • Research by Abdel-Monem (2010) in the "European Journal of Chemistry" explored the synthesis and antimicrobial evaluation of new polyheterocyclic systems containing a similar compound. This study indicates potential applications in developing antimicrobial agents (Abdel-Monem, 2010).

Near-Infrared Conjugated Polymer for Electronic Applications

  • A study by Zhang et al. (2017) in "Dyes and Pigments" describes the synthesis of a thieno-isoindigo derivative-based polymer, incorporating a similar compound for applications in field-effect transistors and photothermal conversion. The study highlights the broad absorption spectrum and efficiency in converting near-infrared light to heat (Zhang et al., 2017).

Cytotoxic Activity in Novel Azole and Azine Systems

  • Azab et al. (2017) in "Heterocycles" synthesized a series of compounds using a similar molecule as a precursor. These compounds were evaluated for their cytotoxic activity, indicating potential applications in therapeutic drugs (Azab et al., 2017).

Photoluminescent Conjugated Polymers

  • Beyerlein and Tieke (2000) in "Macromolecular Rapid Communications" described the synthesis of π-conjugated polymers containing a similar compound, showing potential for electronic applications due to their photoluminescence and stability (Beyerlein & Tieke, 2000).

properties

IUPAC Name

7-chloro-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClN3O5S/c21-11-4-5-14-13(9-11)17(25)15-16(10-2-1-3-12(8-10)24(27)28)23(19(26)18(15)29-14)20-22-6-7-30-20/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTIHULTWBMPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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